3-Methyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine
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Overview
Description
3-Methyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine is a heterocyclic compound that contains both pyridazine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps:
Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the pyridine moiety: This step often involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions, where the piperidine ring is introduced via a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction could lead to partially or fully hydrogenated derivatives.
Scientific Research Applications
3-Methyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Chemical Biology: Used as a probe to study biological pathways and mechanisms.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Methyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these biological molecules. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
Pyridazine derivatives: Compounds like 4-chloro-5-(2-hydroxy-ethylamino)-3-(2H)-pyridazinone.
Pyridine derivatives: Compounds such as 1-(1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one.
Uniqueness
3-Methyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine is unique due to its combination of pyridazine and pyridine rings, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for developing new pharmaceuticals and materials.
Properties
IUPAC Name |
[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-13-4-5-16(20-19-13)23-12-14-6-9-21(10-7-14)17(22)15-3-2-8-18-11-15/h2-5,8,11,14H,6-7,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVZMNMUBXFLLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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